molecular formula C10H12N2O2 B14743015 2,4-Bis(prop-2-en-1-yloxy)pyrimidine CAS No. 1489-12-9

2,4-Bis(prop-2-en-1-yloxy)pyrimidine

Cat. No.: B14743015
CAS No.: 1489-12-9
M. Wt: 192.21 g/mol
InChI Key: LTXXFFSWFQKSJC-UHFFFAOYSA-N
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Description

2,4-Bis(prop-2-en-1-yloxy)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are essential components of nucleic acids, such as DNA and RNA, and have significant roles in various biological processes. The compound this compound is characterized by the presence of two prop-2-en-1-yloxy groups attached to the pyrimidine ring at positions 2 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(prop-2-en-1-yloxy)pyrimidine typically involves the reaction of pyrimidine derivatives with allyl alcohol under specific conditions. One common method is the nucleophilic substitution reaction where pyrimidine is treated with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(prop-2-en-1-yloxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the prop-2-en-1-yloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2,4-Bis(prop-2-en-1-yloxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Bis(prop-2-en-1-yloxy)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(prop-2-yn-1-yloxy)pyrimidine
  • 2,4-Di(arylamino)pyrimidine
  • 2,4,6-Trisubstituted pyrimidines

Uniqueness

2,4-Bis(prop-2-en-1-yloxy)pyrimidine is unique due to its specific substitution pattern and the presence of prop-2-en-1-yloxy groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1489-12-9

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2,4-bis(prop-2-enoxy)pyrimidine

InChI

InChI=1S/C10H12N2O2/c1-3-7-13-9-5-6-11-10(12-9)14-8-4-2/h3-6H,1-2,7-8H2

InChI Key

LTXXFFSWFQKSJC-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=NC(=NC=C1)OCC=C

Origin of Product

United States

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